molecular formula C6H11NO B042738 5,5-Dimethyl-1-pyrroline N-oxide CAS No. 3317-61-1

5,5-Dimethyl-1-pyrroline N-oxide

Cat. No.: B042738
CAS No.: 3317-61-1
M. Wt: 113.16 g/mol
InChI Key: VCUVETGKTILCLC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-pyrroline N-oxide (DMPO) is a nitrone-based spin trap compound widely used in the field of chemistry and biology for the detection and identification of free radicals. It is particularly known for its ability to form stable adducts with short-lived radicals, making it a valuable tool in electron paramagnetic resonance (EPR) spectroscopy .

Mechanism of Action

Target of Action

The primary target of DMPO is free radicals . Free radicals are atoms, molecules, or ions with unpaired electrons, which makes them highly reactive. DMPO is used as a spin trapping reagent to detect these free radicals in electron paramagnetic resonance (EPR) based reactions .

Mode of Action

DMPO acts as a spin trap , which means it can react with free radicals to form a more stable product . This product, known as a spin adduct, is less reactive and has a longer lifetime than the original free radical, making it easier to detect and analyze .

Biochemical Pathways

DMPO is used to study the formation of hydroxyl and superoxide radicals . These radicals are involved in various biochemical pathways and can affect many biological processes. For example, they play a role in oxidative stress, a condition that occurs when there is an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects .

Pharmacokinetics

As a spin trap, dmpo is expected to rapidly react with free radicals upon administration and form stable spin adducts .

Result of Action

The interaction of DMPO with free radicals results in the formation of spin adducts . These adducts can then be detected and analyzed using EPR, providing valuable information about the presence and nature of free radicals in the system . In addition, DMPO has been shown to decrease DNA damage by NiCl2 when incubated with lymphocytes .

Action Environment

The action of DMPO can be influenced by environmental factors. For example, the formation of DMPO-OH radicals was observed when an aqueous solution of DMPO was heated at 70°C for 30 minutes . This formation was suppressed under an argon atmosphere and when water was replaced with ultra-pure water .

Biochemical Analysis

Biochemical Properties

5,5-Dimethyl-1-pyrroline N-oxide is a commonly used spin trap that reacts with oxygen, nitrogen, sulfur, and carbon-centered radicals . This allows their characterization when used in association with electron spin resonance and immuno-spin trapping . DMPO is water-soluble, rapidly penetrates lipid bilayers, has low toxicity, and can be used in vitro and in vivo .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, incubation of lymphocytes with DMPO decreased DNA damage by NiCl2 . In another study, DMPO was found to have anti-inflammatory activity in RAW 264.7 macrophages .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with free radicals. DMPO reacts with free radicals to form stable adducts that can be further studied . This allows for the detection and analysis of free radicals in biological systems .

Temporal Effects in Laboratory Settings

When an aqueous solution of this compound was heated at 70˚C for 30 min, formation of DMPO-OH was observed . This DMPO-OH radical formation was suppressed under an argon atmosphere . When water was replaced with ultra-pure water for ICP-MS experiments, DMPO-OH radical formation was also diminished .

Dosage Effects in Animal Models

In animal models, DMPO has been shown to have an analgesic effect on formalin-induced hyperalgesia in rats

Transport and Distribution

This compound is water-soluble and rapidly penetrates lipid bilayers This suggests that it can be easily transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-pyrroline N-oxide typically involves the oxidation of 5,5-dimethyl-1-pyrroline. One common method is the reaction of 5,5-dimethyl-1-pyrroline with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrone compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-1-pyrroline N-oxide is unique due to its high stability and specificity for trapping hydroxyl radicals. Its ability to form stable adducts makes it particularly valuable in EPR spectroscopy, distinguishing it from other spin traps .

Properties

IUPAC Name

2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)4-3-5-7(6)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUVETGKTILCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=[N+]1[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186826
Record name DMPO
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Highly hygroscopic; [Merck Index] Light yellow, hygroscopic solidified mass or fragments; mp = 25-29 deg C; [Sigma-Aldrich MSDS]
Record name 5,5-Dimethyl-1-pyrroline-1-oxide
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CAS No.

3317-61-1
Record name 5,5-Dimethyl-1-pyrroline N-oxide
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Record name DMPO
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Record name 3,4-dihydro-2,2-dimethyl-2H-pyrrole 1-oxide
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Record name 5,5-DIMETHYL-1-PYRROLINE-1-OXIDE
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Synthesis routes and methods

Procedure details

The nitrone 5-carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) was successfully synthesized and characterized. Spin trapping by AMPO of hydroxyl, superoxide, C-centered, sulfite, and tert-butoxyl radicals has been demonstrated for the first time by electron paramagnetic resonance (EPR) spectroscopy. Resulting spin adducts for each of these radicals gave unique spectral profiles. Rate of superoxide radical trapping was obtained by competitive trapping by AMPO versus DEPMPO and gave kAMPO=38 M−1 s−1 (based on kDEPMPO=58 M−1 s−1) comparable to that of EMPO kEMPO=44 M−1 s−1. The half-life of AMPO-O2 adduct is about t1/2˜10 minutes similar to that observed from EMPO but significantly shorter than that of DEPMPO-O2 adduct t1/2˜16 minutes. Theoretical analyses using density functional theory calculations at the B3LYP/6-31=G**/B3LYP6-31G* level were performed on AMPO and its corresponding suproxide product. Calculations predicted the presence of intramolecular H-bonding in both AMPO and its superoxide adduct, and these interactions were further confirmed by an X-ray structure (in the case of AMPO) of a novel and the amido nitrone compound 2-amino-5-carbamoyl-5-methyl-1-pyrroline N-oxide (NH2-AMPO). The thermodynamic quantities for superoxide radical trapping by various nitrones have been found to predict favorable formation of certain isomers. The measured partition coefficient in an n-octanol/buffer system of AMPO gave a comparable value to those of DMPO and DEPMPO. This study demonstrates the suitability of AMPO nitrone as spin trap to study radical production in aqueous systems.
[Compound]
Name
nitrones
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
AMPO O2
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reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DEPMPO O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
superoxide
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
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0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amido nitrone
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Type
reactant
Reaction Step Eight
[Compound]
Name
superoxide
Quantity
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Reaction Step Nine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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